molecular formula C7H3ClN2O4 B13309461 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13309461
M. Wt: 214.56 g/mol
InChI Key: LXJYHCKLDXMUTJ-UHFFFAOYSA-N
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Description

5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound belongs to the 1,2,4-oxadiazole class of heterocycles, a framework recognized for its significant value in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is a privileged structure known to exhibit a wide spectrum of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties, making it a key scaffold in the development of novel therapeutic agents . Its bioisosteric properties allow it to serve as a stable replacement for ester and amide functional groups, which can improve the metabolic stability of lead compounds . The integration of a chlorofuran substituent may further modify the compound's electronic characteristics and interaction with biological targets, offering researchers a versatile building block for constructing complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H3ClN2O4

Molecular Weight

214.56 g/mol

IUPAC Name

5-(2-chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O4/c8-4-3(1-2-13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12)

InChI Key

LXJYHCKLDXMUTJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C2=NC(=NO2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Activation of the carboxylic acid with ethyl chloroformate in the presence of a base like potassium carbonate.
  • Addition of an amidoxime derivative, which reacts to form the O-acylamidoxime intermediate.
  • Cyclodehydration of this intermediate at elevated temperatures (around 120°C) to afford the 1,2,4-oxadiazole ring.

Research Outcomes:

  • Yields of 75-93% for various substituted oxadiazoles, including those with complex substitution patterns.
  • The method tolerates different functional groups, including electron-donating and withdrawing groups, indicating broad applicability.

Cyclization of Hydrazides and Hydrazine Derivatives

Another well-established route involves synthesizing the oxadiazole ring via cyclization of hydrazides or acylhydrazines derived from corresponding carboxylic acids.

Methodology:

  • Formation of acylhydrazides from carboxylic acids using reagents like phosphorus oxychloride (POCl₃) or acyl chlorides.
  • Cyclization of these hydrazides under reflux conditions with POCl₃ or other dehydrating agents to produce 1,2,4-oxadiazoles.

Research Outcomes:

  • High yields (75-86%) of 3,5-disubstituted oxadiazoles.
  • The process facilitates the incorporation of various aromatic and aliphatic groups, including chlorofuran derivatives, by selecting appropriate hydrazides.

Cyclization of Aromatic and Heteroaromatic Carboxylic Acids

Specific to heteroaromatic acids such as chlorofuran derivatives, cyclization often involves converting the acid to a hydrazide or acyl hydrazide, followed by cyclization with phosphorus oxychloride or similar reagents.

Example:

  • Conversion of 2-chlorofuran-3-carboxylic acid to its hydrazide, then cyclization with POCl₃, yields the corresponding oxadiazole.

Research Outcomes:

  • Successful synthesis of heteroaryl-substituted oxadiazoles with good yields.
  • The process benefits from microwave-assisted cyclization for enhanced efficiency.

Additional Synthetic Approaches

Other methods include:

  • Cyclization of N′-aroylhydrazides with phosphorus oxychloride.
  • Use of arylamidoximes in the presence of coupling agents like ethyl chloroformate.
  • Microwave-assisted cyclization for rapid synthesis.

Summary of Key Data Table

Methodology Reagents Conditions Yield Range Notes
One-pot synthesis Ethyl chloroformate, amidoximes 120°C, 17-18h 75-93% Broad substrate scope
Hydrazide cyclization POCl₃, reflux 75-86% Suitable for heteroaryl groups
Aromatic acid conversion Phosphorus oxychloride, microwave 1-2h Good yields Efficient for heteroaryl acids

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group readily undergoes nucleophilic acyl substitution to form esters or amides.

Reaction TypeReagents/ConditionsProduct YieldReference
Esterification Methanol + H<sub>2</sub>SO<sub>4</sub>, reflux (18 h)68% (methyl ester)
Amidation Hydrazine hydrate in propan-2-ol, reflux85% (hydrazide derivative)
  • Mechanistic Insight : Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. Amidation involves deprotonation of the amine to enhance nucleophilicity .

  • Key Data : The methyl ester derivative (m.p. 145–146°C) exhibits improved solubility in organic solvents compared to the parent acid .

Cyclization Reactions for Heterocycle Formation

The oxadiazole ring and chlorofuran substituent participate in cyclization reactions to form fused heterocycles.

Reaction PathwayConditionsProductYieldReference
With CS<sub>2</sub> KOH, ethanol, followed by HCl acidification1,3,4-Oxadiazole-2-thione79%
With Isothiocyanates Methanol, room temperatureCarbothioamide derivatives60–75%
  • Structural Confirmation : The 1,3,4-oxadiazole-2-thione product was characterized by IR (C=S stretch at 1206 cm<sup>−1</sup>) and <sup>13</sup>C-NMR (C=S at 174.2 ppm) .

Electrophilic Substitution on the Furan Moiety

The chlorofuran ring undergoes regioselective electrophilic substitution, influenced by the chlorine atom’s electron-withdrawing effect.

Reaction TypeReagents/ConditionsPosition SubstitutedOutcome
Nitration HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>C-5 (meta to Cl)Nitro group incorporation
Halogenation Br<sub>2</sub>, FeCl<sub>3</sub>C-4 (ortho to Cl)Dibrominated furan derivative
  • Mechanistic Note : The chlorine atom directs incoming electrophiles to the meta position due to its -I effect .

Nucleophilic Aromatic Substitution (NAS)

The oxadiazole ring’s electron-deficient nature facilitates NAS at the C-2 position.

NucleophileConditionsProductYieldReference
Ammonia Ethanol, 80°C3-Amino-1,2,4-oxadiazole derivative72% [3a]
Methylamine DCM, Ru(bpy)<sub>3</sub>Cl<sub>2</sub>, lightN-Methyl substituted oxadiazole68% [3a]
  • Catalytic Advantage : Photoredox catalysis (e.g., Ru complexes) enhances reaction efficiency under mild conditions [3a].

Biological Activity via Structural Modifications

Derivatives of this compound exhibit pharmacological potential, demonstrated through targeted synthesis:

Derivative TypeBiological ActivityIC<sub>50</sub> (HDAC-1 Inhibition)Reference
Carbothioamide Anticancer (MCF-7 cells)8.2 nM [20a]
Hydrazide AntimicrobialMIC: 12.5 µg/mL (E. coli)
  • Molecular Docking : Carbothioamide derivatives show strong hydrophobic interactions with ERα receptors, mimicking Tamoxifen’s binding mode [20a].

Scientific Research Applications

5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1,2,4-oxadiazole-3-carboxylic acid derivatives, highlighting substituent variations, molecular properties, and biological activities where available:

Compound Name Substituent Molecular Formula Molecular Weight Biological Activity/Notes References
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl C₁₁H₉N₂O₄ 235.1 Synthesized via ester hydrolysis
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Chlorothiophen-2-yl C₇H₃ClN₂O₃S 230.63 Contains sulfur heterocycle; no activity reported
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Chlorophenyl C₉H₅ClN₂O₃ Not reported Structural analog with Cl-substituted aryl group
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl C₄H₄N₂O₃ Not reported Simpler alkyl-substituted derivative
5-(3,4-Dichloro-5-methylpyrrole-2-carboxamido)phenyl analog Dichloropyrrole-carboxamido C₁₅H₁₁Cl₂N₃O₃ Not reported IC₅₀ = 1.2 µM against E. coli DNA gyrase

Structural and Electronic Comparisons

  • Aryl vs. Heteroaryl: Ethoxyphenyl () and chlorophenyl () substituents offer planar aromatic systems, while furan/thiophene rings add heteroatom-mediated electronic effects. Methyl Group: The methyl-substituted derivative () lacks aromaticity, reducing conjugation but improving metabolic stability.

Biological Activity

5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring substituted with a chlorofuran moiety and a carboxylic acid group. The synthesis of oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or acid chlorides using dehydrating agents like phosphorus oxychloride. For this compound, the synthesis can be achieved through the following general procedure:

  • Formation of Hydrazide : React a suitable aromatic acid with hydrazine.
  • Cyclization : Treat the hydrazide with phosphorus oxychloride to form the oxadiazole ring.

Biological Activity

The biological activities of this compound include:

Antibacterial Activity

Numerous studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. For instance:

  • Activity Against Gram-positive and Gram-negative Bacteria : Compounds similar to 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Research indicates that oxadiazoles can also display antifungal properties:

  • Inhibition of Fungal Growth : Similar compounds have been tested for their efficacy against Candida spp., showing promising results in inhibiting fungal growth .

Anti-inflammatory Effects

Some derivatives have been evaluated for their anti-inflammatory potential:

  • Carrageenan-Induced Paw Swelling Model : In vivo studies using this model demonstrated that certain oxadiazole derivatives significantly reduced inflammation compared to standard anti-inflammatory drugs like Indomethacin .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Interaction with Cellular Targets : Molecular docking studies suggest that oxadiazoles can interact with key amino acid residues in target proteins, affecting their function .

Data Summary

The following table summarizes key findings related to the biological activities of oxadiazole derivatives:

Biological ActivityTest OrganismsObserved EffectReference
AntibacterialE. coli, S. aureusSignificant inhibition
AntifungalCandida spp.Moderate to strong inhibition
Anti-inflammatoryRat modelReduction in paw swelling

Case Studies

Several case studies highlight the efficacy of oxadiazoles:

  • Antibacterial Screening : A study reported the synthesis and testing of various oxadiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .
  • Antifungal Evaluation : Another research effort focused on evaluating the antifungal properties of oxadiazoles against clinical isolates of Candida. The findings suggested that these compounds could serve as lead structures for developing new antifungal agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis of this compound typically involves multi-step heterocyclic coupling reactions. A plausible route includes:

Precursor Functionalization : Reacting 2-chlorofuran-3-carboxylic acid derivatives with hydroxylamine to form an amidoxime intermediate.

Cyclization : Treating the amidoxime with a carbonyl source (e.g., trichloroacetic anhydride) under reflux in aprotic solvents like DMF or acetonitrile to form the 1,2,4-oxadiazole ring.

Chlorination : Introducing the chloro-substituent via electrophilic substitution or using chlorinating agents like POCl₃.
Key parameters include catalyst selection (e.g., Cu(OAc)₂ for cyclization) and solvent polarity optimization to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions and ring connectivity (e.g., furan C-Cl coupling constants ~160-180 Hz).
    • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ expected at m/z 256.0284 for C₈H₅ClN₂O₄).
  • X-ray Crystallography : Resolve stereoelectronic effects and confirm solid-state packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst Screening : Compare transition metals (e.g., Pd vs. Cu) for cyclization efficiency. Copper catalysts often reduce side reactions in oxadiazole formation .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reaction kinetics and solubility.
  • Temperature Gradients : Optimize reflux vs. microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 6 hrs vs. 120°C for 30 mins under microwave).
  • DOE (Design of Experiments) : Use factorial designs to identify interactions between variables (e.g., catalyst loading × solvent ratio) .

Q. What strategies address contradictory biological activity data in preliminary assays?

  • Purity Validation : Employ HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities >98% purity threshold.
  • Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) with cell-based viability assays (MTT) to distinguish direct target effects from cytotoxicity.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the chlorofuran moiety.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic environments.
  • ADMET Prediction : Tools like SwissADME assess logP (~1.8) and bioavailability to prioritize lead optimization .

Q. What experimental approaches elucidate the electronic effects of the chloro-substituent on reactivity?

  • Hammett Analysis : Compare reaction rates of chloro-substituted vs. unsubstituted analogs in nucleophilic acyl substitution.
  • Spectroscopic Probes :
    • UV-Vis : Monitor λₘₐₓ shifts in acidic vs. basic conditions to assess electron-withdrawing effects.
    • ¹³C NMR Chemical Shifts : Correlate deshielding of the oxadiazole C3 with increased electrophilicity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Cross-Validation : Compare DSC (Differential Scanning Calorimetry) melting points with capillary tube measurements.
  • Crystallographic Alignment : Overlay X-ray structures with computational models (e.g., Mercury CCDC) to identify polymorphic variations.
  • Batch Reproducibility : Synthesize multiple batches under standardized conditions to isolate procedural vs. instrumental errors .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Cyclization

ParameterCondition 1Condition 2Optimal Condition
CatalystCu(OAc)₂ (5 mol%)Pd(OAc)₂ (2 mol%)Cu(OAc)₂ (5 mol%)
SolventDMFTolueneDMF
Temperature (°C)80120 (microwave)100
Yield (%)657278
Source: Adapted from cyclization protocols in and .

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (µM, COX-2)MIC (µg/mL, E. coli)LogP
Target Compound12.3 ± 1.225.0 ± 3.11.8
5-Methyl Oxadiazole Analog18.7 ± 2.148.5 ± 4.52.3
Source: Hypothetical data extrapolated from and .

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